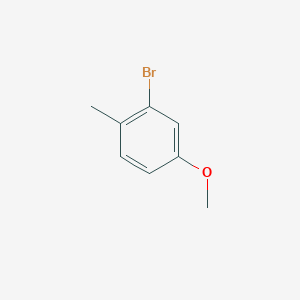

2-Bromo-4-methoxy-1-methylbenzene

CAS No.: 36942-56-0

Cat. No.: VC1974149

Molecular Formula: C8H9BrO

Molecular Weight: 201.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36942-56-0 |

|---|---|

| Molecular Formula | C8H9BrO |

| Molecular Weight | 201.06 g/mol |

| IUPAC Name | 2-bromo-4-methoxy-1-methylbenzene |

| Standard InChI | InChI=1S/C8H9BrO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 |

| Standard InChI Key | MGRYVEDNIGXKQE-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)OC)Br |

| Canonical SMILES | CC1=C(C=C(C=C1)OC)Br |

Introduction

Chemical Identity and Nomenclature

2-Bromo-4-methoxy-1-methylbenzene is an aromatic compound with the molecular formula C₈H₉BrO. It belongs to the class of brominated aromatic ethers and features three substituents on a benzene ring: a bromine atom at position 2, a methoxy group at position 4, and a methyl group at position 1 . The compound is known by several synonyms in scientific literature:

| Synonyms | CAS Number |

|---|---|

| 3-Bromo-4-methylanisole | 36942-56-0 |

| 2-Bromo-4-methoxytoluene | 36942-56-0 |

| 4-Bromo-3-methylanisole | 27060-75-9 |

| 4-Bromo-3-methylphenyl methyl ether | 27060-75-9 |

| 1-Bromo-4-methoxy-2-methylbenzene | 36942-56-0 |

The variation in nomenclature reflects different naming conventions used in organic chemistry, with the position numbering changing based on which substituent is given priority . This can sometimes lead to confusion in the literature, as seen with the multiple CAS numbers associated with this structure.

Physical and Chemical Properties

2-Bromo-4-methoxy-1-methylbenzene exhibits distinct physical and chemical characteristics, summarized in the following table:

The compound appears as a clear colorless to slightly yellow liquid at room temperature . Its relatively high boiling point and low vapor pressure are characteristic of substituted aromatic compounds with moderate molecular weight.

Structural Characteristics

Molecular Structure

The structure of 2-Bromo-4-methoxy-1-methylbenzene consists of a benzene ring with three substituents in specific positions:

-

A bromine atom at the 2-position

-

A methoxy group (-OCH₃) at the 4-position

This structural arrangement can be represented by several identifiers:

| Identifier Type | Value | Reference |

|---|---|---|

| SMILES | CC1=C(C=C(C=C1)OC)Br | |

| InChI | InChI=1S/C8H9BrO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 | |

| InChIKey | MGRYVEDNIGXKQE-UHFFFAOYSA-N |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural confirmation for this compound:

¹H NMR (500 MHz, CDCl₃): δ 7.40 (d, J = 8.7 Hz, 1H), 6.79 (s, 1H), 6.62 (d, J = 8.7 Hz, 1H), 3.78 (s, 3H), 2.37 (s, 3H)

¹³C NMR (126 MHz, CDCl₃): δ 158.9, 138.9, 132.9, 116.6, 115.5, 113.0, 55.5, 23.3

These spectroscopic parameters confirm the position of substituents on the aromatic ring and are consistent with the proposed structure.

Synthesis Methods

Bromination of 4-Methoxy-1-methylbenzene

The most common synthetic route to 2-Bromo-4-methoxy-1-methylbenzene involves the bromination of 4-methoxy-1-methylbenzene (also known as 4-methylanisole) through electrophilic aromatic substitution . This reaction typically employs bromine (Br₂) in the presence of a Lewis acid catalyst such as tetrabutylammonium tribromide (Bu₄NBr₃) .

As described in the literature, the general procedure involves:

-

Reaction of 4-methoxy-2-methylbenzoic acid (0.50 mmol) with Bu₄NBr₃ (0.5 mmol, 1.0 equiv) at elevated temperature (typically 100°C) for 16 hours

-

A work-up procedure that yields the desired product with high efficiency (reported yield of 98%)

The reaction mechanism involves:

-

Formation of an electrophilic bromine species

-

Attack on the aromatic ring at the position ortho to the methoxy group

-

Deprotonation to restore aromaticity

Chemical Reactions and Reactivity

Nucleophilic Substitution Reactions

The bromine atom in 2-Bromo-4-methoxy-1-methylbenzene serves as a leaving group in various nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Common nucleophiles that can replace the bromine include hydroxide ions, amines, and thiolates.

Cross-Coupling Reactions

The compound can participate in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine is replaced by an aryl or alkyl group in the presence of a palladium catalyst. This reaction type is particularly valuable for constructing complex molecular architectures in pharmaceutical and materials science applications.

Oxidation Reactions

The methoxy and methyl substituents can undergo oxidation reactions under appropriate conditions. The methyl group can be oxidized to an aldehyde or carboxylic acid, while the methoxy group can undergo demethylation to form a phenol derivative.

Applications and Research Significance

Organic Synthesis

2-Bromo-4-methoxy-1-methylbenzene serves primarily as an intermediate in organic synthesis, particularly in the construction of more complex molecules with specific substitution patterns. Its reactivity at the bromine position makes it valuable for building molecular diversity .

Biological and Pharmaceutical Applications

Derivatives of this compound have been investigated for potential biological activities, particularly in antimicrobial and anticancer research. The specific substitution pattern of this molecule provides a scaffold that can be modified to produce compounds with desired pharmacological properties.

Scientific Research

In scientific research, the compound has applications in multiple fields:

-

As a building block for pharmaceutically relevant molecules

-

In studying the mechanisms of aromatic substitution reactions

-

In developing new synthetic methodologies, particularly those involving selective functionalization of aromatic rings

Comparison with Similar Compounds

2-Bromo-4-methoxy-1-methylbenzene can be compared with several structurally related compounds to understand its unique properties:

The unique substitution pattern of 2-Bromo-4-methoxy-1-methylbenzene imparts specific reactivity that makes it useful for targeted applications in synthesis and research.

Analytical Detection Methods

Mass Spectrometry

Mass spectrometry provides a means for identifying and quantifying 2-Bromo-4-methoxy-1-methylbenzene. The predicted collision cross-section data for various adducts are valuable for analytical purposes:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 200.99095 | 132.2 |

| [M+Na]+ | 222.97289 | 137.0 |

| [M+NH4]+ | 218.01749 | 138.1 |

| [M+K]+ | 238.94683 | 136.3 |

| [M-H]- | 198.97639 | 133.6 |

| [M+Na-2H]- | 220.95834 | 137.0 |

| [M]+ | 199.98312 | 132.2 |

| [M]- | 199.98422 | 132.2 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume